2-Cyanopyridine-3-sulfonyl chloride
Overview
Description
2-Cyanopyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1060801-06-0 and a molecular weight of 202.62 . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride is carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out a sulfonyl chlorination reaction . This method has the advantages of low cost, high product content, convenient operation, and less waste, making it suitable for industrial scale-up production .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
2-Aminopyridine-3-sulfonyl chlorides undergo a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 202.62 and is stored at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis and Catalysis
Synthesis of Sulfonylamides : 2-Cyanopyridine-3-sulfonyl chloride has been utilized in the synthesis of 3-cyanopyridine-2-sulfonyl chlorides by oxidative chlorination. These compounds serve as precursors for N-substituted sulfonylamides, highlighting its utility in building complex organic molecules (Dmitrieva et al., 2009).
Catalysis in Meta Sulfonation : It has been shown to facilitate the catalytic meta sulfonation of 2-phenylpyridines in the presence of (arene)ruthenium(II) complexes, demonstrating its role in achieving regioselective sulfonation, a crucial step in synthesizing various pharmaceutical and agrochemical products (Saidi et al., 2011).
Ionic Liquids for Synthesis : The creation of new ionic liquids based on 2,2′-bipyridine for the synthesis of xanthene derivatives underlines its role in promoting efficient and eco-friendly chemical reactions (Shirini et al., 2014).
Advanced Materials and Medicinal Chemistry
Solid-Phase Synthesis : Research has explored its use in solid-phase synthesis, for example, the synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, demonstrating its versatility in creating polymers and materials with potential pharmaceutical applications (Holte et al., 1998).
Biological Activities of Complexes : Studies have also focused on the synthesis of gold(iii) complexes with 2-phenylpyridine derivatives, where sulfonyl chlorides like this compound could potentially be used to introduce sulfone functionalities, exploring their cytotoxic activities against various cancer cell lines (Fan et al., 2003).
Safety and Hazards
The safety information for 2-Cyanopyridine-3-sulfonyl chloride indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
As a sulfonyl chloride compound, it likely undergoes nucleophilic substitution reactions, where the chloride is replaced by a nucleophile . This can lead to the formation of various products depending on the specific nucleophile involved in the reaction .
Biochemical Pathways
Sulfonyl chloride compounds are often used in organic synthesis, including the synthesis of drugs, where they can participate in a variety of reactions and affect multiple pathways .
Result of Action
Given its potential reactivity as a sulfonyl chloride, it could participate in various chemical reactions leading to the formation of different products, which could have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-Cyanopyridine-3-sulfonyl chloride can be influenced by various environmental factors . These can include factors such as temperature, pH, and the presence of other chemicals that can react with this compound.
Properties
IUPAC Name |
2-cyanopyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSOVKSSCLNSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-06-0 | |
Record name | 2-cyanopyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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